methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a nitrobenzoyl group, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of the Nitrobenzoyl Group: The pyrazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine to introduce the nitrobenzoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate: Similar structure with a chlorophenyl group instead of a phenyl group.
Methyl 5-hydroxy-1-(4-methylbenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate: Similar structure with a methylbenzoyl group instead of a nitrobenzoyl group.
Uniqueness
Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-17(23)15-11-18(24,13-7-3-2-4-8-13)20(19-15)16(22)12-6-5-9-14(10-12)21(25)26/h2-10,24H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRULSLKRNQWGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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